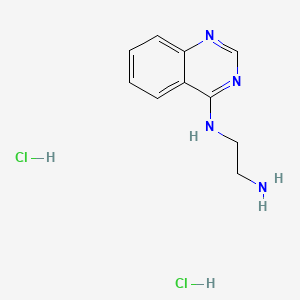

N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride

Description

Properties

Molecular Formula |

C10H14Cl2N4 |

|---|---|

Molecular Weight |

261.15 g/mol |

IUPAC Name |

N'-quinazolin-4-ylethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C10H12N4.2ClH/c11-5-6-12-10-8-3-1-2-4-9(8)13-7-14-10;;/h1-4,7H,5-6,11H2,(H,12,13,14);2*1H |

InChI Key |

YGVCJVGTUFODJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NCCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of quinazoline derivatives with ethane-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted quinazoline compounds .

Scientific Research Applications

N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride is a chemical compound featuring a quinazoline ring connected to an ethane-1,2-diamine moiety. The dihydrochloride form of this compound enhances its solubility in water, making it suitable for biological assays and potential therapeutic uses. Quinazoline derivatives, in general, exhibit a wide range of pharmacological activities .

General Information

This compound is characterized by a quinazoline structure, which is known for its various biological activities. The presence of two hydrochloric acid molecules as a salt enhances the compound's solubility in aqueous environments, making it useful for biological assays and potential therapeutic applications.

Applications

This compound has potential applications in several fields:

- Medicinal Chemistry: It serves as a building block for synthesizing various biologically active compounds. Quinazoline derivatives exhibit anti-malarial, anti-microbial, anti-inflammatory, anti-convulsant, anti-diabetic, anti-hypertensive, anti-cancer, and anti-tumorous activities .

- Pharmacological Research: It is used in interaction studies to understand its binding affinity to target proteins and enzymes. Techniques such as enzyme-linked immunosorbent assay (ELISA) and surface plasmon resonance (SPR) are employed.

- Materials Science: Quinazoline derivatives are explored for their potential applications in creating novel materials with specific electronic or optical properties.

Specific Activities of Quinazoline Derivatives

Quinazoline derivatives have demonstrated a range of pharmacological activities :

- Antimicrobial Activity: Quinazoline derivatives have shown potential as antimycobacterial compounds .

- Enzyme Inhibition: They act as dihydrofolate reductase inhibitors and kinase inhibitors .

- Central Nervous System Activity: Some quinazoline-based compounds serve as ligands for benzodiazepine and GABA receptors in the central nervous system .

- Ghrelin Receptor Antagonists: Piperidine-substituted quinazolinone derivatives have been identified as a new class of small-molecule ghrelin receptor antagonists .

Structural Analogs

Several compounds share structural similarities with this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine dihydrochloride | Quinoline derivative | Contains a chlorine substituent enhancing activity |

| 4-Aminoquinazoline | Simple quinazoline | Fundamental scaffold for many derivatives |

| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | Hybrid structure | Improved activity against PI3Kα |

Mechanism of Action

The mechanism of action of N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride with structurally related compounds, emphasizing molecular features, synthesis, and applications:

Key Structural and Functional Insights

Core Heterocycle Differences: Quinazoline vs. Thiazole vs. Quinazoline: The thiazole ring in introduces sulfur, altering electronic properties and enabling distinct antimicrobial mechanisms compared to nitrogen-rich quinazoline .

Substituent Effects: Chlorine (CQA): The 7-chloro group in CQA mimics chloroquine’s structure, critical for antimalarial activity via heme detoxification disruption .

Salt Form and Solubility :

- Dihydrochloride salts (e.g., target compound, CQA derivatives) improve aqueous solubility, facilitating biological testing and formulation .

Synthetic Complexity :

- Pyrrolidine- and pyridinylmethyl-substituted derivatives () require multi-step syntheses, whereas the target compound’s simpler structure allows easier scalability .

Biological Activity

N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline moiety, which is known for its ability to interact with various biological targets. The presence of the ethane-1,2-diamine structure enhances its solubility and bioavailability, making it a promising candidate for further development in pharmacology.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Notably, it has been shown to inhibit tyrosine kinases, which are crucial in cell signaling pathways that regulate growth and proliferation. This inhibition can lead to antiproliferative effects in cancer cells, making it a candidate for cancer therapy .

Antimicrobial Activity

Research indicates that quinazoline derivatives, including this compound, possess notable antimicrobial properties. For instance, studies have demonstrated efficacy against various strains of Plasmodium falciparum, the causative agent of malaria. The compound showed an IC50 value indicating potent activity against both chloroquine-sensitive and resistant strains .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Inflammation is a complex biological response that can lead to chronic diseases if uncontrolled. This compound has shown potential in modulating inflammatory pathways, suggesting its use in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its ability to inhibit cell proliferation in different cancer cell lines has been documented, with submicromolar activity reported against several tumor types . The structure-activity relationship (SAR) studies indicate that modifications to the quinazoline ring can enhance or diminish its anticancer activity .

Data Tables

| Biological Activity | IC50/ED50 Values | Reference |

|---|---|---|

| Antimalarial | 33.9 nM | |

| Anti-inflammatory | Not quantified | |

| Anticancer (various lines) | Submicromolar |

Case Studies

- Antimalarial Efficacy : A study demonstrated that this compound exhibited enhanced activity against chloroquine-resistant Plasmodium falciparum strains compared to standard treatments. This suggests potential for development as an antimalarial agent .

- Cancer Treatment : In vitro assays revealed that the compound significantly inhibited the growth of various cancer cell lines with an emphasis on those exhibiting resistance to conventional therapies. This positions it as a candidate for further clinical evaluation in oncology .

- Inflammation Management : The anti-inflammatory properties were assessed in animal models where the compound reduced markers of inflammation effectively compared to control groups. This opens avenues for its use in treating chronic inflammatory diseases .

Q & A

Q. What are the established synthetic routes for N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride?

The compound is synthesized by reacting quinazolin-4-amine derivatives with ethylenediamine under controlled conditions. A similar method involves reacting 4,7-dichloroquinoline with ethylenediamine to form N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine (CQA), followed by dihydrochloride salt formation . Key parameters include solvent selection (e.g., anhydrous ethanol), temperature control (60–80°C), and stoichiometric ratios to minimize byproducts.

Q. How is the structural identity of this compound validated?

Structural verification employs:

- Nuclear Magnetic Resonance (NMR) : Proton and carbon-13 NMR spectra confirm hydrogen and carbon environments, with shifts indicative of the quinazolinyl and ethylenediamine moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₁₄Cl₂N₄, MW 261.16) .

- Elemental Analysis : Matches theoretical vs. experimental carbon, hydrogen, and nitrogen percentages (±0.3%) .

Q. What are the primary physicochemical properties critical for experimental design?

- Solubility : High solubility in polar solvents (water, DMSO) due to dihydrochloride salt formation, enabling aqueous-based assays .

- Stability : Hygroscopic nature necessitates storage in anhydrous conditions (-20°C) to prevent degradation .

- Purity : ≥98% purity (HPLC) is recommended for biological studies to avoid interference from impurities .

Advanced Research Questions

Q. What strategies optimize the synthesis yield and purity of this compound?

- Catalyst Use : Lithium aluminum hydride (LiAlH₄) enhances reaction efficiency in reducing intermediates .

- Purification : Column chromatography with silica gel (ethyl acetate/methanol gradients) removes unreacted starting materials .

- Salt Formation : Controlled HCl gas introduction ensures stoichiometric dihydrochloride formation without over-acidification .

Q. How does the biological activity of this compound compare to structural analogs?

- Quinoline vs. Quinazoline Derivatives : Quinazoline-based compounds exhibit enhanced enzyme inhibition due to improved π-π stacking with aromatic residues in target proteins .

- Ethylenediamine Modifications : Substitution with bulkier groups (e.g., piperazine) reduces receptor binding affinity, as seen in comparative studies of similar diamine derivatives .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Chromatographic Interference : Polar metabolites may co-elute in reversed-phase HPLC; use hydrophilic interaction liquid chromatography (HILIC) for improved resolution .

- Detection Limits : UV detection at λmax ~255 nm provides sensitivity down to 0.1 µg/mL, but LC-MS/MS is preferred for trace-level quantification in pharmacokinetic studies .

Q. How can researchers reconcile discrepancies in enzyme inhibition data across studies?

- Assay Standardization : Use consistent substrate concentrations (e.g., ATP at 1 mM for kinase assays) and control for ionic strength variations .

- Purity Verification : Re-test compound batches with NMR to rule out degradation products (e.g., oxidized ethylenediamine) .

Q. What in vitro to in vivo translation challenges are associated with this compound?

- Metabolic Stability : Rapid hepatic clearance in rodent models due to amine oxidation; consider prodrug formulations to enhance bioavailability .

- Toxicity Screening : Prioritize off-target receptor profiling (e.g., hERG channel inhibition) to mitigate cardiovascular risks in preclinical development .

Methodological Guidelines

- Synthesis Scaling : Pilot reactions at 1 mmol scale before scaling to 10 mmol to optimize yield .

- Biological Assays : Use cell lines with confirmed expression of target enzymes (e.g., HEK293 for kinase studies) and include positive controls (e.g., staurosporine) .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.